molecular formula C14H14N2O2 B1332424 Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine CAS No. 328261-31-0

Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine

Cat. No. B1332424
M. Wt: 242.27 g/mol
InChI Key: TYELHXLKHZMZPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the functionalization of aromatic systems and the formation of heterocyclic structures. For instance, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate was achieved by reacting 3,5-dihydroxybenzoic acid with α-chloromethyl pyridine, indicating a method that could potentially be adapted for the synthesis of the target compound . Similarly, the synthesis of a pyrazolopyrimidinone derivative was performed using a one-pot method, which could provide insights into the synthesis of complex heterocyclic systems .

Molecular Structure Analysis

The molecular structures of the compounds in the studies were characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a pyrazolopyridine derivative was determined, revealing the planarity of the heterocyclic system and the spatial arrangement of substituents . This information is crucial for understanding the three-dimensional conformation of the target compound and its potential interactions with biological targets.

Chemical Reactions Analysis

The papers describe various chemical reactions involving heterocyclic compounds. For instance, the transformation of benzylic amines into diarylmethanes through cross-coupling of benzylic pyridinium salts with arylboronic acids was reported, which could be relevant for modifying the target compound . Additionally, the formation of coordination polymers from aromatic carboxylic acids and lanthanide ions suggests the potential for the target compound to engage in complexation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied include photophysical properties, luminescence, and stimuli-responsive behavior. For example, lanthanide complexes exhibited interesting luminescence efficiencies and excited state lifetimes, which could be relevant if the target compound were to be used in optical applications . The aggregation-enhanced emission and multi-stimuli-responsive properties of naphthalimide derivatives also provide insights into the behavior of similar compounds in different environments .

Scientific Research Applications

Cancer Research and Therapeutic Applications

A study focused on virtual screening targeting the urokinase receptor, which led to the development of compounds including an analogue of Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine. These compounds demonstrated potential in blocking angiogenesis and inducing apoptosis in breast cancer cell lines, suggesting their application in cancer treatment (Wang et al., 2011).

Chemical Synthesis and Catalysis

Research involving diiron(III) complexes of tridentate 3N ligands, including derivatives of Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine, highlighted their role as functional models for methane monooxygenases. These complexes have been studied for their efficiency in the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Luminescent Properties and Imaging Applications

A study on pyridyl substituted compounds related to Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine revealed luminescent properties with potential applications in imaging. These compounds showed aggregation-enhanced emission and multi-stimuli-responsive properties, making them relevant in the field of luminescence and imaging technology (Srivastava et al., 2017).

Chemical Sensor Development

Research on complexes containing Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine derivatives has contributed to the development of new fluorescent sensors. These sensors have been utilized for detecting various substances, demonstrating the compound's relevance in chemical sensing technology (Khattar & Mathur, 2013).

Safety And Hazards

The compound is labeled as an irritant .

Future Directions

The related compound, 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties, may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-12(8-15-5-1)9-16-7-11-3-4-13-14(6-11)18-10-17-13/h1-6,8,16H,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYELHXLKHZMZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351858
Record name Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine

CAS RN

328261-31-0
Record name Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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